molecular formula C13H17NO B499244 N-[4-(allyloxy)benzyl]-N-cyclopropylamine

N-[4-(allyloxy)benzyl]-N-cyclopropylamine

Cat. No.: B499244
M. Wt: 203.28g/mol
InChI Key: MNHANZMPBQZNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)benzyl]-N-cyclopropylamine is an organic compound with a unique structure that combines a cyclopropane ring with a benzyl group and an allyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)benzyl]-N-cyclopropylamine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)benzyl]-N-cyclopropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(allyloxy)benzyl]-N-cyclopropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(allyloxy)benzyl]-N-cyclopropylamine is unique due to the presence of both a cyclopropane ring and an allyloxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28g/mol

IUPAC Name

N-[(4-prop-2-enoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H17NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h2-4,7-8,12,14H,1,5-6,9-10H2

InChI Key

MNHANZMPBQZNEQ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNC2CC2

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2CC2

Origin of Product

United States

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